6-(3-Aminophenyl)piperidin-2-one
CAS No.: 2090446-29-8
Cat. No.: VC5114272
Molecular Formula: C11H14N2O
Molecular Weight: 190.246
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090446-29-8 |
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Molecular Formula | C11H14N2O |
Molecular Weight | 190.246 |
IUPAC Name | 6-(3-aminophenyl)piperidin-2-one |
Standard InChI | InChI=1S/C11H14N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14) |
Standard InChI Key | UPUMYFCEPQBNQE-UHFFFAOYSA-N |
SMILES | C1CC(NC(=O)C1)C2=CC(=CC=C2)N |
Introduction
Synthetic Methodologies
Nucleophilic Substitution Routes
A proposed synthesis involves the reaction of 6-bromopiperidin-2-one with 3-aminophenylboronic acid under Suzuki-Miyaura coupling conditions. This method, adapted from similar piperidine syntheses , would require palladium catalysis and a mild base (e.g., K₂CO₃) in a tetrahydrofuran/water mixture. Theoretical yields are estimated at 60–75% based on analogous reactions .
Cyclization Strategies
Alternative routes may employ L-glutamine derivatives as starting materials, mirroring methods for 3-amino-2,6-piperidinedione hydrochloride . For example:
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Protection: L-glutamine’s amine group is protected with a tert-butyloxycarbonyl (Boc) group.
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Cyclization: Intramolecular lactamization under dehydrating conditions (e.g., N,N'-carbonyldiimidazole in anhydrous THF).
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Deprotection: Acidic cleavage of the Boc group yields the target compound.
Optimization Challenges:
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Side reactions: Competitive formation of 2,6-diketopiperazines requires precise temperature control (0–5°C during cyclization) .
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Purification: Column chromatography with ethyl acetate/methanol (9:1) achieves >95% purity .
Physicochemical Properties
Experimental data for 6-(3-Aminophenyl)piperidin-2-one remain sparse, but predictions can be made using computational tools and analogies to related compounds:
Spectroscopic Profiles:
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¹H NMR (DMSO-d₆): Expected signals include δ 6.8–7.2 (aromatic protons), δ 3.2–3.5 (piperidine CH₂ adjacent to N), and δ 1.8–2.1 (piperidine CH₂ near ketone) .
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IR (KBr): Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch) .
Industrial and Materials Science Applications
Dye Synthesis
The aromatic amine group enables diazotization and coupling reactions, forming azo dyes with λₘₐₓ in the 450–600 nm range. Such compounds are valuable in textile and pigment industries.
Polymer Modification
Incorporating 6-(3-Aminophenyl)piperidin-2-one into polyamides or polyurethanes could enhance thermal stability (decomposition temperature >300°C) and mechanical strength, as seen with similar lactam-based polymers .
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